molecular formula C11H20O2 B14660414 2-(5-Hydroxypentyl)cyclohexan-1-one CAS No. 51060-38-9

2-(5-Hydroxypentyl)cyclohexan-1-one

Cat. No.: B14660414
CAS No.: 51060-38-9
M. Wt: 184.27 g/mol
InChI Key: URMDKOLKEYGVEP-UHFFFAOYSA-N
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Description

2-(5-Hydroxypentyl)cyclohexan-1-one is a cyclohexanone derivative featuring a hydroxypentyl substituent at the 2-position of the cyclohexanone ring. The hydroxypentyl group imparts polarity due to the hydroxyl moiety, influencing solubility and chromatographic behavior, as seen in partial separation studies involving similar compounds . This compound is of interest in synthetic organic chemistry, particularly in multi-step reactions where hydroxylated alkyl chains may serve as intermediates or functional handles for further derivatization.

Properties

CAS No.

51060-38-9

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(5-hydroxypentyl)cyclohexan-1-one

InChI

InChI=1S/C11H20O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h10,12H,1-9H2

InChI Key

URMDKOLKEYGVEP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-(5-Hydroxypentyl)cyclohexan-1-one involves the hydrozirconation/copper-catalyzed conjugate addition reaction. The process begins with the hydrozirconation of 4-penten-1-ol, followed by the addition of 2-cyclohexen-1-one in the presence of a copper catalyst. The reaction conditions typically involve refluxing the mixture at elevated temperatures and using solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production. The use of cost-effective reagents and efficient purification techniques would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypentyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 2-(5-oxopentyl)cyclohexan-1-one or 2-(5-carboxypentyl)cyclohexan-1-one.

    Reduction: Formation of 2-(5-hydroxypentyl)cyclohexanol.

    Substitution: Formation of 2-(5-halopentyl)cyclohexan-1-one.

Scientific Research Applications

2-(5-Hydroxypentyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypentyl)cyclohexan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone functional groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence physiological responses .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanone Derivatives

Structural and Substituent Variations

Cyclohexanone derivatives vary widely based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cyclohexanone Derivatives
Compound Name Substituents Key Features References
2-(5-Hydroxypentyl)cyclohexan-1-one 5-Hydroxypentyl at C2 Polar due to hydroxyl group; potential for hydrogen bonding
2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one Methylamino and o-tolyl at C2 Psychoactive properties; structural similarity to ketamine analogs
2-(3-Methoxyphenyl)-2-(ethylamino)-... (MXE) 3-Methoxyphenyl and ethylamino at C2 Known hallucinogen; corrected substituent identification critical
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl at C2 Electron-withdrawing Cl group; lower polarity than hydroxypentyl derivative
2-(4-Methoxybenzylidene)cyclohexan-1-one Conjugated benzylidene group at C2 Halochromic behavior; pH-dependent tautomerization
2-(Aryl furyl)cyclohexan-1-one derivatives Aryl-furan substituents at C2 Electronic modulation via nitro/chloro groups; varied synthetic yields

Physicochemical Properties

  • Polarity and Solubility: The hydroxypentyl group in this compound enhances polarity compared to non-polar analogs like 2-(2-chlorophenyl)cyclohexan-1-one. This is evident in chromatographic separations, where hydroxylated compounds elute later in polar solvent systems .
  • Stability : Conjugated systems (e.g., benzylidene or furyl derivatives) exhibit unique stability profiles. For example, 2-(4-methoxybenzylidene)cyclohexan-1-one undergoes pH-dependent cyclization to xanthylium cations, whereas the hydroxypentyl derivative lacks such conjugation .
  • Spectroscopic Signatures: Methylaminoketone analogs (e.g., MXE) show distinct NMR and MS fragmentation patterns due to amino and aryl substituents, differing from the aliphatic hydroxypentyl chain in the target compound .

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